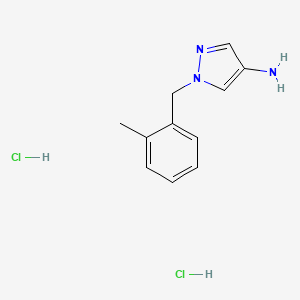

1-(2-Methylbenzyl)-1H-pyrazol-4-amine dihydrochloride

Description

1-(2-Methylbenzyl)-1H-pyrazol-4-amine dihydrochloride is a pyrazole-derived amine salt characterized by a 2-methylbenzyl substituent at the 1-position of the pyrazole ring and a dihydrochloride counterion. The dihydrochloride form enhances water solubility, making it advantageous for biological applications .

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[(2-methylphenyl)methyl]pyrazol-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3.2ClH/c1-9-4-2-3-5-10(9)7-14-8-11(12)6-13-14;;/h2-6,8H,7,12H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRADEZVEPCCGBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=C(C=N2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Methylbenzyl)-1H-pyrazol-4-amine dihydrochloride typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. In this case, 2-methylbenzyl hydrazine can be reacted with an appropriate 1,3-dicarbonyl compound to form the pyrazole ring.

Introduction of the Amine Group: The amine group at position 4 can be introduced through a substitution reaction. This can be achieved by reacting the pyrazole intermediate with an appropriate amine source under suitable conditions.

Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-(2-Methylbenzyl)-1H-pyrazol-4-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into its constituent parts.

Scientific Research Applications

1-(2-Methylbenzyl)-1H-pyrazol-4-amine dihydrochloride is a pyrazole derivative with diverse applications in chemistry, biology, medicine, and industry. Pyrazoles are five-membered heterocyclic compounds with two nitrogen atoms at positions 1 and 2. The compound is characterized by a 2-methylbenzyl group attached to the nitrogen atom at position 1 of the pyrazole ring and an amine group at position 4. The dihydrochloride form indicates the compound is present as a salt with two hydrochloride ions.

Scientific Research Applications

- Chemistry this compound serves as a building block in synthesizing complex organic molecules and creating diverse chemical libraries for drug discovery due to its unique structure. It can undergo oxidation, reduction, substitution, and hydrolysis.

- Biology This compound can be used in biological studies to investigate its effects on various biological pathways and processes.

- Medicine It has potential applications in medicinal chemistry for developing new therapeutic agents because of its ability to interact with specific molecular targets.

- Industry The compound can be used in the production of specialty chemicals and materials with specific properties.

Pyrazole compounds as antibiotic adjuvants

Mechanism of Action

The mechanism of action of 1-(2-Methylbenzyl)-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets within cells. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to changes in cellular signaling pathways, gene expression, and metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent | Counterion | Key Property Differences |

|---|---|---|---|---|---|

| This compound | C11H14Cl2N3 | 267.16 | 2-Methylbenzyl | Dihydrochloride | High water solubility |

| 1-[(4-Fluorophenyl)methyl]-1H-pyrazol-4-amine dihydrochloride | C9H10Cl2FN3 | 222.09 | 4-Fluorobenzyl | Dihydrochloride | Enhanced electronic polarity |

| 1-[(2,6-Dichlorophenyl)methyl]-1H-pyrazol-4-amine | C10H9Cl2N3 | 208.04 | 2,6-Dichlorobenzyl | None | Higher lipophilicity |

| 1-Methyl-1H-pyrazol-4-amine dihydrochloride | C4H9Cl2N3 | 170.05 | Methyl | Dihydrochloride | Simplified structure, lower molecular weight |

| 3-(2-Fluorophenyl)-1H-pyrazol-4-amine dihydrochloride | C9H9Cl2FN3 | 222.09 | 2-Fluorophenyl (C3) | Dihydrochloride | Altered binding orientation |

Research Implications

- Drug Design : Substituents on the benzyl group modulate lipophilicity and target interaction. For instance, electron-withdrawing groups (e.g., Cl, F) may enhance binding to charged residues in enzymes .

- Solubility: Dihydrochloride salts consistently outperform free bases or mono-salts in aqueous solubility, critical for in vivo studies .

- Synthetic Flexibility : The pyrazol-4-amine core allows diverse functionalization, enabling rapid generation of analogs for structure-activity relationship (SAR) studies .

Biological Activity

1-(2-Methylbenzyl)-1H-pyrazol-4-amine dihydrochloride is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic uses based on recent research findings.

The compound's chemical structure is characterized by a pyrazole ring substituted with a 2-methylbenzyl group and two hydrochloride ions. This configuration may influence its interaction with biological targets.

Biological Activity Overview

This compound has been investigated for several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that pyrazole derivatives exhibit significant antibacterial properties. Research indicates that certain analogs demonstrate efficacy against multidrug-resistant strains of bacteria, including Acinetobacter baumannii .

- Anticancer Potential : Pyrazole compounds have shown promise as anticancer agents. Specific derivatives have been tested against various cancer cell lines, revealing moderate to potent cytotoxic effects .

The mechanism of action for this compound likely involves the inhibition of key enzymes or proteins associated with bacterial growth and cancer cell proliferation. Pyrazole derivatives can interact with specific molecular targets, potentially leading to alterations in cellular signaling pathways.

Antimicrobial Studies

A study evaluated the antibacterial activity of various pyrazole derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Acinetobacter baumannii | 8 µg/mL |

| Analog 1 | E. coli | 16 µg/mL |

| Analog 2 | Staphylococcus aureus | 32 µg/mL |

These findings suggest that the compound possesses notable antibacterial properties, particularly against resistant strains .

Anticancer Activity

In vitro studies on cancer cell lines have demonstrated the compound's potential as an anticancer agent. For instance:

These results indicate that the compound can inhibit cell proliferation in various cancer types, warranting further investigation into its therapeutic applications.

Q & A

Basic Synthesis and Characterization

Q: What are the recommended synthetic routes for 1-(2-methylbenzyl)-1H-pyrazol-4-amine dihydrochloride, and how can intermediates be validated? A:

- Synthetic Route :

- Validation :

Solubility and Stability Profiling

Q: How should researchers design experiments to evaluate the compound’s solubility and stability under varying conditions? A:

- Methodology :

- Solubility : Perform shake-flask assays in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol). Measure saturation concentration via UV-Vis spectroscopy.

- Stability :

- Thermal : Use TGA/DSC to assess decomposition temperatures.

- Hydrolytic : Incubate in PBS (pH 7.4) at 25°C/40°C; monitor degradation via HPLC .

- Critical Parameters : Ionic strength, temperature, and light exposure.

Advanced Mechanistic Studies

Q: How can researchers investigate the compound’s potential as a kinase inhibitor or receptor ligand? A:

- Experimental Design :

- Binding Assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure affinity for target kinases (e.g., JAK2, EGFR).

- Cellular Activity :

- Proliferation Assays : Apply Mosmann’s MTT protocol to cancer cell lines (IC₅₀ determination).

- Signal Transduction : Monitor phosphorylation levels via Western blot (e.g., STAT3 for JAK2 inhibition).

- Controls : Include known inhibitors (e.g., ruxolitinib for JAK2) to validate assay sensitivity.

Structural-Activity Relationship (SAR) Optimization

Q: What strategies are effective for modifying the 2-methylbenzyl group to enhance potency or selectivity? A:

- SAR Workflow :

Data Contradiction Analysis

Q: How should researchers address discrepancies in biological activity data across different assay platforms? A:

- Root-Cause Analysis :

Analytical Method Development

Q: What HPLC/MS parameters are optimal for detecting trace impurities in the compound? A:

- HPLC Conditions :

- Impurity Profiling :

- Common Impurities : Unreacted 4-aminopyrazole (retention time ~3.2 min) or over-alkylated products.

- Quantification : Use external calibration curves (R² > 0.99).

Crystallographic Characterization

Q: How can single-crystal X-ray diffraction (SCXRD) be employed to resolve the compound’s salt form and conformation? A:

- Protocol :

- Key Metrics : Bond lengths (C-N: ~1.34 Å), torsion angles (pyrazole-benzyl dihedral ~15°).

In Silico Modeling

Q: What computational tools are suitable for predicting the compound’s pharmacokinetic (PK) properties? A:

- Workflow :

- Software : Use Schrödinger’s QikProp or ADMET Predictor.

- Parameters :

- logP : Predicted ~2.1 (moderate lipophilicity).

- Solubility : -3.2 (log S, moderate aqueous solubility).

- Validation : Compare with experimental shake-flask data (see FAQ 2).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.